3-(5-Fluoro-2-methoxyphenyl)phenol
Description
3-(5-Fluoro-2-methoxyphenyl)phenol is a phenolic derivative featuring a fluorinated aromatic system with a methoxy substituent at the 2-position and a phenol group at the 3-position. The compound’s molecular formula is inferred as C₁₃H₁₁FO₂ (molar mass: ~234.23 g/mol), with the methoxy group enhancing hydrophobicity compared to hydroxylated analogs.
Properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-6-5-10(14)8-12(13)9-3-2-4-11(15)7-9/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAMUVJPEIAWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680819 | |
| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225773-98-7 | |
| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be conducted in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts can be optimized for cost-effectiveness and yield. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(5-Fluoro-2-methoxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluoro and methoxy substituents may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
3-(5-Fluoro-2-hydroxyphenyl)phenol (CAS 1225776-38-4)
- Molecular Formula : C₁₂H₉FO₂
- Molar Mass : 204.2 g/mol
- Key Differences : Replaces the methoxy group with a hydroxyl at the 2-position.
- Reduced steric hindrance may enhance interaction with biological targets.
- Applications: Noted as a research chemical, but biological activity data is unavailable .
3-(5-Fluoro-2-methoxyphenyl)propanoic Acid (CAS 900021-53-6)
- Molecular Formula : C₁₀H₁₁FO₃
- Molar Mass : ~210.19 g/mol
- Key Differences: A propanoic acid chain replaces the phenol group.
- Implications: Carboxylic acid group introduces higher acidity (pKa ~4-5) and ionic character, enhancing solubility in polar solvents. Potential for salt formation (e.g., sodium salts) to improve bioavailability.
- Applications : Common intermediate in drug synthesis, particularly for antineoplastic agents .
3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol (CAS 1388055-33-1)
- Molecular Formula: C₁₀H₁₂FNO₂
- Molar Mass : ~209.21 g/mol
- Key Differences : Incorporates an azetidine ring with a hydroxyl group.
- Implications :
- Azetidine’s strained four-membered ring may influence conformational stability and binding to enzymatic pockets.
- Hydroxyl group offers additional hydrogen-bonding sites.
- Applications : Investigated as a pharmaceutical intermediate, though specific biological targets are undocumented .
Methyl 3-(5-Fluoro-2-methoxyphenyl)-3-oxopropanoate
2-(5-Fluoro-2-methoxyphenyl)ethanamine-HCl (CAS 1000533-03-8)
- Molecular Formula: C₉H₁₁FNO·HCl
- Molar Mass : ~203.65 g/mol
- Key Differences : Substituted ethylamine backbone with a methoxy-fluorophenyl group.
- Implications: Protonated amine (as HCl salt) improves aqueous solubility and stability. Potential neurotransmitter analog or kinase inhibitor scaffold.
- Applications : Listed in specialty chemical catalogs for medicinal chemistry research .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural-Activity Relationships :
- references a complex fluorinated methoxyphenyl compound as a histone acetyltransferase inhibitor, implying possible epigenetic applications for related structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
